(+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol

β-adrenoceptor pharmacology enantioselective potency chronotropic assay

(R)-Timolol (CAS 26839-76-9) is the only enantiomer that dissociates IOP-lowering from systemic β-blockade, making it the essential pharmacopoeial reference standard (EP Impurity A, USP Related Compound A) for chiral purity determination in (S)-timolol maleate production. Certified material with full structure elucidation and traceability ensures regulatory compliance for ANDA/NDA submissions. Ideal for enantioselective method development, AMV, and system suitability testing.

Molecular Formula C13H24N4O3S
Molecular Weight 316.42 g/mol
CAS No. 26839-76-9
Cat. No. B041137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
CAS26839-76-9
Synonyms(+)-Timolol;  (R)-(+)-Timolol;  L 714465;  d-Timolol;  (R)-1-[(1,1-Dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-2-propanol;  (+)-1-(tert-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-2-propanol
Molecular FormulaC13H24N4O3S
Molecular Weight316.42 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O
InChIInChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m1/s1
InChIKeyBLJRIMJGRPQVNF-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-1-(tert-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol (CAS 26839-76-9) — Identity, Class, and Procurement Baseline


CAS 26839-76-9 is (R)-(+)-timolol, the (R)-enantiomer of the non-selective β-adrenergic receptor antagonist timolol. It is internationally recognized as Timolol EP Impurity A, Timolol BP Impurity A, and Timolol USP Related Compound A [1]. The compound possesses a single chiral center within a 1,2,5-thiadiazole-morpholino scaffold (molecular formula C₁₃H₂₄N₄O₃S, MW 316.42 g/mol) [1][2]. Unlike the clinically predominant (S)-enantiomer (CAS 26839-75-8), which is the active pharmaceutical ingredient in commercial timolol maleate formulations, the (R)-enantiomer serves as a pharmacopoeial reference standard for enantiomeric purity testing and as a research tool for investigating stereospecific β-adrenoceptor pharmacology [1][3].

Why (R)-(+)-Timolol (CAS 26839-76-9) Cannot Be Substituted by (S)-Timolol or Racemic Timolol in Analytical and Pharmacological Settings


Substitution of (R)-timolol by (S)-timolol (CAS 26839-75-8) or racemic RS-timolol is precluded by a ≥30-fold difference in β-adrenoceptor binding affinity, a ~54-fold difference in functional antagonist potency in cardiac tissue, and a 13-fold difference in human airway constriction potency [1][2]. The enantiomers exhibit strikingly dissociated pharmacological profiles: while (S)-timolol produces potent systemic β₁/β₂-blockade, (R)-timolol retains intraocular pressure (IOP)-lowering efficacy with dramatically reduced extraocular β-blockade [1][3]. In analytical contexts, (R)-timolol is the pharmacopoeially designated impurity marker; its quantitative detection at levels as low as 0.2–0.5% w/w is mandatory for batch release of (S)-timolol maleate drug substance under European Pharmacopoeia requirements [4][5]. Using the incorrect enantiomer as a reference standard would invalidate chiral purity determinations and compromise regulatory compliance.

Quantitative Differentiation Evidence for (+)-1-(tert-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol (CAS 26839-76-9) vs. (S)-Timolol and In-Class Comparators


Functional β-Adrenoceptor Antagonist Potency: 54-Fold Difference vs. (S)-Timolol in Rat Atrial Chronotropic Assay

In spontaneously beating rat heart atria, (S)-timolol was approximately 54 times more potent than (R)-timolol as a competitive antagonist of (−)-isoprenaline-induced chronotropic responses [1]. Both enantiomers acted competitively, but the ~54-fold potency gap constitutes a decisive quantitative differentiation relevant to any experimental design requiring stereochemically defined β-blockade. This head-to-head comparison was conducted under identical experimental conditions, eliminating inter-study variability [1].

β-adrenoceptor pharmacology enantioselective potency chronotropic assay timolol enantiomers

Radioligand Binding Affinity: ~30-Fold Difference vs. (S)-Timolol at β₁- and β₂-Adrenoceptors

Using (−)-[¹²⁵I]iodocyanopindolol (ICYP) as a radioligand marker with CGP 20712 A (β₁-selective) and ICI 118,551 (β₂-selective) antagonists, (R)-timolol was approximately 30 times less active than (S)-timolol in displacing ICYP from both β₁- and β₂-adrenoceptors in rat atrial membrane preparations [1]. Neither enantiomer displayed subtype selectivity, but the ~30-fold binding affinity gap is a direct, quantifiable difference measured under identical assay conditions. Both enantiomers inhibited ICYP binding at nanomolar concentrations with Hill coefficients near unity [1].

radioligand binding β₁-adrenoceptor β₂-adrenoceptor ICYP displacement enantiomer affinity

Bronchial β-Adrenoceptor Blockade in Humans: Geometric Mean Dose Ratio of 21 (S-Timolol) vs. 1.6 (R-Timolol), with (R)-Timolol Not Significantly Different from Placebo

In a double-blind, placebo-controlled crossover study in six normal human subjects, 1% ophthalmic (S)-timolol produced a geometric mean dose ratio of 21 (indicating a 21-fold rightward shift of the isoprenaline bronchodilator dose-response curve), whereas (R)-timolol (L-714,465) 1% produced a geometric mean dose ratio of only 1.6, which was not significantly different from placebo [1]. Heart rate at the end of the isoprenaline dose-response study was significantly lower after (S)-timolol than after (R)-timolol, despite subjects receiving higher isoprenaline doses in the (S)-timolol arm [1]. This direct within-study comparison demonstrates that at equal topical concentrations, (R)-timolol induces negligible bronchial β-blockade compared to (S)-timolol.

bronchial β-blockade isoprenaline dose-response airway safety human pharmacodynamics L-714,465

Airway Constriction Potency in Asthmatic Subjects: ~4-Fold Lower Potency of (R)-Timolol vs. (S)-Timolol, Paralleling the IOP Potency Difference

In a double-blind, randomized study of ten asthmatic subjects who bronchoconstricted to (S)-timolol eye drops, both (R)-timolol (L-714,465, 0–4%) and (S)-timolol (0–2%) caused dose-dependent falls in FEV₁ and specific airway conductance (sGaw), with (R)-timolol being approximately four times less potent than (S)-timolol on both airway parameters [1]. Geometric mean dose ratios were 3.89 for FEV₁ (95% CI 1.7–8.7) and 3.93 for sGaw (95% CI 2–7.8) [1]. Critically, this ~4-fold airway potency difference closely matches the ~4-fold difference in IOP-lowering potency between the enantiomers in man [1], indicating that the IOP/airway therapeutic ratio is not improved for (R)-timolol in asthmatics, a finding that constrains its therapeutic use but reinforces its value as a mechanistic probe.

asthma FEV₁ specific airway conductance glaucoma safety enantiomer airway potency

Enantiomeric Impurity Detection Limit: SFC Method Achieves 0.5% w/w LOD, 3× Faster Runtime and 11× Lower Solvent Consumption vs. EP NP-HPLC Method

A validated enantioselective supercritical fluid chromatography (SFC) method for quantifying (R)-timolol as the chiral impurity in (S)-timolol maleate drug substance achieved a limit of detection of 0.5% w/w (relative to S-timolol maleate) with a resolution of ≥2.0 within 5 minutes [1]. Compared to the official European Pharmacopoeia normal-phase HPLC (NP-HPLC) method, the SFC method delivered a 3-fold reduction in run-time and an 11-fold reduction in solvent consumption, while resolving (R)-timolol from all potential impurities [1]. An alternative capillary electrophoresis method using (+)-ketopinic acid as chiral selector with transient isotachophoresis pre-concentration achieved an even lower LOD of 0.2% R-timolol in S-timolol samples [2]. A complementary chiral HPLC method on Chiralcel OD achieved resolution >4 between enantiomers and quantified impurity levels averaging <0.67% in bulk drug and <0.31% in eye drops [3].

supercritical fluid chromatography enantiomeric purity method validation pharmacopoeial limit test chiral separation

Pharmacopoeial Reference Standard Designation: USP, EP, and BP Officially Recognize (R)-Timolol as a Certified Impurity Marker for ANDA/NDA/QC Applications

(R)-Timolol (CAS 26839-76-9, free base) is codified in three major pharmacopoeias as Timolol USP Related Compound A, Timolol EP Impurity A, and Timolol BP Impurity A [1]. It is a meticulously characterized reference standard supplied with comprehensive Structure Elucidation Reports and Certificates of Analysis, compliant with USP, EMA, JP, and BP regulatory guidelines [1]. Its defined role includes analytical method development, method validation (AMV), quality control (QC) release testing, and traceability against pharmacopoeial standards for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) for timolol-containing products [1]. Unlike generic chiral building blocks or non-certified (R)-timolol preparations, pharmacopoeial-grade material ensures regulatory acceptance of impurity profiling data submitted to health authorities.

pharmacopoeial reference standard USP EP BP ANDA NDA quality control

Validated Application Scenarios for (+)-1-(tert-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol (CAS 26839-76-9) Based on Quantitative Differentiation Evidence


Enantiomeric Purity Release Testing of (S)-Timolol Maleate API and Finished Ophthalmic Products per EP/USP Monographs

QC laboratories performing batch release of (S)-timolol maleate drug substance or eye drops must quantify the (R)-enantiomer impurity per EP limit test requirements. Authenticated (R)-timolol (CAS 26839-76-9) serves as the system suitability reference standard and external calibrant [1]. Validated methods include the SFC approach (0.5% w/w LOD, 5-min runtime) [2], chiral HPLC on Chiralcel OD (resolution >4) [3], and capillary electrophoresis with tITP pre-concentration (0.2% w/w LOD) [4], each providing documented advantages over the official EP NP-HPLC method in speed, solvent economy, or detection sensitivity.

Stereospecific β-Adrenoceptor Pharmacological Studies Requiring an Enantiomerically Pure Low-Affinity Control

In receptor binding assays using (−)-[¹²⁵I]iodocyanopindolol, (R)-timolol exhibits ~30-fold lower affinity at both β₁- and β₂-adrenoceptors compared to (S)-timolol, with Hill coefficients near unity [1]. This makes (R)-timolol the ideal low-affinity enantiomeric control for validating stereospecific ligand-receptor interactions. In functional tissue bath studies using rat atria, the 54-fold potency differential [1] provides a wide dynamic range for constructing enantiomer-specific concentration-response curves. (S)-timolol or racemic material cannot substitute because their high potency obscures detection of stereoselective binding contributions.

In Vivo Dissection of Ocular vs. Systemic β-Blockade: Mechanistic Probe for Novel Oculo-Selective Glaucoma Drug Discovery

(R)-Timolol is the only commercially available timolol enantiomer that dissociates IOP-lowering efficacy from systemic β-blockade at the human airway. In normal subjects, 1% (R)-timolol produced a bronchial dose ratio of 1.6 (not significantly different from placebo), whereas 1% (S)-timolol produced a dose ratio of 21 [2]. In asthmatic subjects, (R)-timolol was ~4-fold less potent on airway constriction, paralleling its ~4-fold lower IOP potency [3]. This provides a benchmark for evaluating whether new chemical entities achieve genuine oculo-selectivity (IOP reduction with airway dose ratio near 1.0) versus simple potency reduction. (S)-Timolol cannot serve this benchmark function because its airway β-blockade is too potent to establish a reference floor.

Chiral Analytical Method Development and Validation for Regulatory ANDA/NDA Submissions

Pharmaceutical analytical development groups require certified (R)-timolol reference standard for method development, validation (AMV), and system suitability testing of enantioselective methods intended for ANDA/NDA submissions [4]. The ovomucoid CSP-based reversed-phase HPLC method developed under Analytical Quality by Design (AQbD) principles offers an ecologically superior alternative to the EP NP-HPLC method, consuming ≤10% organic solvent while maintaining adequate enantioseparation [5]. Pharmacopoeial-grade (R)-timolol with full Structure Elucidation Reports and traceability documentation is essential for regulatory method filing, as non-certified material cannot support compendial compliance claims.

Quote Request

Request a Quote for (+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.